molecular formula C6H5ClIN B130401 3-Chloro-2-iodoaniline CAS No. 70237-25-1

3-Chloro-2-iodoaniline

Cat. No. B130401
CAS RN: 70237-25-1
M. Wt: 253.47 g/mol
InChI Key: NNVUXUJYVIVRKU-UHFFFAOYSA-N
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Patent
US09073929B2

Procedure details

To a stirred solution of 1-chloro-2-iodo-3-nitrobenzene (143-2; 1.4 g, 0.00490 mol) in ethanol (20 mL) was added stannous chloride dihydrate (5.5 g, 0.0245 mol) portion wise at 0° C. Reaction mixture was allowed to stir at 70° C. for 30 min. The reaction mixture was concentrated and diluted with ice cold water (150 mL) and PH was made slightly basic by addition of saturated aqueous sodium carbonate solution before being extracted with ethyl acetate (4×100 mL). The combined organic layer was washed with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated under vacuum to obtain the title compound. 1H NMR (400 MHz, CDCl3) δ 7.048-7.008 (t, 8 Hz, 1H), 6.713-6.693 (dd, J=8, 8.8 Hz, 1H), 6.655-6.632 (dd, J=8.4, 9.2 Hz, 1H), 5.5 (bs, 2H).
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[I:11]>C(O)C>[Cl:1][C:2]1[C:3]([I:11])=[C:4]([CH:5]=[CH:6][CH:7]=1)[NH2:8]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)[N+](=O)[O-])I
Name
stannous chloride dihydrate
Quantity
5.5 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
to stir at 70° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with ice cold water (150 mL) and PH
ADDITION
Type
ADDITION
Details
was made slightly basic by addition of saturated aqueous sodium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
before being extracted with ethyl acetate (4×100 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C(=C(N)C=CC1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.